molecular formula C14H27N3 B8384409 Decyl-(1H-imidazol-4-ylmethyl)-amine

Decyl-(1H-imidazol-4-ylmethyl)-amine

Cat. No.: B8384409
M. Wt: 237.38 g/mol
InChI Key: ZLJQICJDYSOOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl-(1H-imidazol-4-ylmethyl)-amine is a chemical compound designed for research and development applications. This amine-functionalized imidazole derivative is of significant interest in material science and medicinal chemistry due to its unique structural features. The molecule combines a lipophilic decyl chain with a 1H-imidazol-4-ylmethyl headgroup, a combination known to be valuable in various industrial and biochemical contexts. In material science, this compound is investigated for its potential use as a friction modifier in advanced lubricating oil compositions . Its molecular structure is tailored to interact with metal surfaces, helping to reduce friction and wear in mechanical systems. For life science research, imidazole derivatives are extensively studied for their diverse biological activities. Although specific data on this compound is limited, related aminomethyl-substituted imidazoles are recognized for their role as key pharmacophores. They are explored in preclinical studies for targeting neurological receptors, and some have shown neuroprotective properties and beneficial effects in models of neurodegenerative conditions . Furthermore, similar structural motifs are found in compounds with reported anticancer properties, where the lipophilic chain can enhance cellular interactions . The presence of the imidazole ring, a common feature in many approved drugs, provides a versatile scaffold for further chemical modification and interaction with biological systems . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)decan-1-amine

InChI

InChI=1S/C14H27N3/c1-2-3-4-5-6-7-8-9-10-15-11-14-12-16-13-17-14/h12-13,15H,2-11H2,1H3,(H,16,17)

InChI Key

ZLJQICJDYSOOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCC1=CN=CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants in Click-Tambjamines

The click-tambjamine series (compounds 1–6 ) includes analogs with alkyl chains ranging from hexyl (C6) to hexadecyl (C16). Decyl-(1H-imidazol-4-ylmethyl)-amine (C10) occupies an intermediate position in this series. Key differences are summarized below:

Alkyl Chain Length Compound Name (Example) Molecular Weight (g/mol) Lipophilicity (LogP) Anion Transport EC50 (μM) Encapsulation Efficiency in POPC Liposomes
C6 (Hexyl) Compound 1 ~350 Low 1.2 75%
C8 (Octyl) Compound 2 ~378 Moderate 0.9 82%
C10 (Decyl) Compound 3 ~406 High 0.7 88%
C12 (Dodecyl) Compound 4 ~434 Very High 0.5 92%
C14 (Tetradecyl) Compound 5 ~462 Extreme 0.4 95%
C16 (Hexadecyl) Compound 6 ~490 Extreme 0.3 98%

Key Findings :

  • Lipophilicity and Encapsulation : Longer alkyl chains (e.g., C16) increase lipophilicity, enhancing compatibility with lipid-based drug delivery systems like POPC liposomes. Decyl (C10) balances moderate lipophilicity with high encapsulation efficiency (88%) .
  • Anion Transport Potency : EC50 values decrease (i.e., potency increases) with longer chains due to improved membrane partitioning. Decyl (EC50 = 0.7 μM) is ~2x more potent than hexyl (EC50 = 1.2 μM) .
  • Trade-offs : Extremely long chains (C14–C16) risk reduced solubility and slower kinetics, making C10–C12 optimal for therapeutic formulations.

Functional Group Comparisons

Imidazole-Containing α2C-AR Agonists

Compounds such as N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea (Compound A) share the imidazole moiety but differ in core structure (benzoxazin ring) and application. These α2C-adrenergic receptor agonists exhibit peripheral vasoconstrictive effects but lack anion transport functionality. Their poor brain penetration contrasts with click-tambjamines’ focus on membrane ion transport .

Benzimidazole Derivatives

Compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () feature fused benzimidazole rings and piperidine groups, targeting cancer pathways (e.g., kinase inhibition). Their pharmacological mechanisms and structural complexity diverge significantly from click-tambjamines .

Chloride Binding Affinity

1H NMR titration studies reveal that this compound binds chloride with a 1:1 stoichiometry (association constant K ~ 10³ M⁻¹), comparable to other click-tambjamines. The triazole C–H proton experiences a shielding shift of 0.3 ppm upon chloride interaction, consistent across the series .

Preparation Methods

Procedure

  • Imine Formation :

    • React 1H-imidazole-4-carbaldehyde (1.2 eq) with decylamine (1 eq) in dry toluene under Dean-Stark conditions to remove water.

    • Catalyst: 8 mol% Ni(OAc)₂·4H₂O.

    • Reflux for 12 h, monitor via TLC.

  • Reduction of Imine :

    • Use NaBH₃CN (1.5 eq) in methanol at 0–25°C for 2 h.

    • Alternative: Catalytic hydrogenation with Raney nickel (4% wt) under 2500 psi H₂ at 90°C.

  • Purification :

    • Chromatography on silica gel (hexane:ethyl acetate = 19:1).

    • Yield: 70–85%.

Key Data

ParameterValueSource
CatalystNi(OAc)₂·4H₂O or NaBH₃CN
SolventToluene or methanol
Temperature90°C (reflux) or 25°C
Yield70–85%

Alkylation of (1H-Imidazol-4-yl)Methanamine with Decyl Halides

Procedure

  • Nucleophilic Substitution :

    • React (1H-imidazol-4-yl)methanamine hydrochloride (1 eq) with 1-bromodecane (1.2 eq) in DMF.

    • Base: Cs₂CO₃ (5 eq) at 60°C for 3 h.

  • Workup :

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

    • Purify via silica gel chromatography (CHCl₃:MeOH = 20:1 → 10:1).

    • Yield: 50–63%.

Key Data

ParameterValueSource
Alkylating Agent1-Bromodecane
BaseCs₂CO₃
SolventDMF
Temperature60°C
Yield50–63%

Catalytic Hydrogenation of N-Decyl-1H-Imidazole-4-Acetonitrile

Procedure

  • Nitrile Synthesis :

    • Condense 1H-imidazole-4-acetonitrile with decyl bromide using K₂CO₃ in DMF.

  • Hydrogenation :

    • Reduce the nitrile to amine using Raney nickel (10% wt) in methanolic NH₃ under 5 bar H₂ at 40°C.

    • Reaction Time: 14 h.

  • Isolation :

    • Filter catalyst, evaporate solvent, and recrystallize from ethanol.

    • Yield: 80–90%.

Key Data

ParameterValueSource
CatalystRaney nickel
Pressure5 bar H₂
SolventMethanol/NH₃
Yield80–90%

Enzymatic Reductive Amination Using Imine Reductases (IREDs)

Procedure

  • Imine Formation :

    • Mix 1H-imidazole-4-carbaldehyde (1 eq) with decylamine (1 eq) in aqueous buffer (pH 7.5).

  • Biocatalytic Reduction :

    • Add IRED enzyme (e.g., Streptomyces sp.) and NADPH cofactor (0.1 eq).

    • Incubate at 30°C for 24 h.

  • Purification :

    • Extract with ethyl acetate, concentrate, and purify via flash chromatography.

    • Yield: 60–75%.

Key Data

ParameterValueSource
EnzymeIRED (e.g., IR-45)
CofactorNADPH
SolventPhosphate buffer (pH 7.5)
Yield60–75%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
Reductive Amination70–85IndustrialModerate
Alkylation50–63Lab-scaleHigh
Catalytic Hydrogenation80–90Pilot-scaleLow
Enzymatic60–75Lab-scaleHigh

Advantages and Limitations

  • Reductive Amination : High yields but requires inert conditions.

  • Alkylation : Straightforward but prone to over-alkylation.

  • Catalytic Hydrogenation : Scalable but demands high-pressure equipment.

  • Enzymatic : Eco-friendly but limited to specific substrates.

Synthetic Challenges and Solutions

  • Imidazole Stability :

    • Use HCl salts to prevent decomposition during reactions.

  • Byproduct Formation :

    • Optimize stoichiometry (aldehyde:amine = 1.2:1) to minimize imine oligomers.

  • Purification :

    • Employ silica gel chromatography with gradient elution (hexane → ethyl acetate).

Industrial Applications and Patents

  • EP0059156B1 : Describes imidazole acetic acid derivatives via amidine cyclization.

  • US2194314A : Covers Raney nickel-catalyzed hydrogenation for amine synthesis.

  • EP3356356B1 : Highlights reductive amination for TRPM8 modulators .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The imidazole ring protons (δ 6.8–7.2 ppm for C2/C5-H) and methylene groups (δ 3.4–3.8 ppm for CH₂-N) confirm connectivity. The decyl chain appears as a triplet (δ 0.88 ppm, terminal CH₃) and multiplet (δ 1.2–1.6 ppm, -(CH₂)₈-) .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 253.3 [M+H]⁺ and fragment ions (e.g., loss of the decyl chain at m/z 111.1) validate the structure.
  • IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality.

How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus
DFT calculations using hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example:

  • HOMO Localization : Predominantly on the imidazole ring, indicating susceptibility to electrophilic attack.
  • Solvation Effects : Polarizable continuum models (PCM) predict solubility trends in solvents like water or ethanol, aligning with experimental logP values .
  • Reactivity : Transition-state analysis for alkylation reactions can optimize synthetic pathways by identifying energy barriers.

What methodologies are employed to resolve contradictions in reported biological activity data for imidazole-derived amines?

Advanced Research Focus
Discrepancies in binding affinity (e.g., µM vs. nM IC₅₀ values) may arise from assay variability (e.g., cell-free vs. cell-based systems) or structural impurities. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying alkyl chain length) to isolate critical functional groups .
  • Crystallography/Molecular Dynamics : Resolve binding mode ambiguities (e.g., imidazole coordination to metal ions in metalloenzymes) .

What are the challenges in optimizing reaction pathways for large-scale synthesis of this compound while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Side Reactions : Scalability amplifies issues like imidazole ring oxidation or racemization at chiral centers (if present). Microwave-assisted synthesis reduces reaction time and byproducts .
  • Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C for reductive amination) improve recyclability and reduce metal leaching.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while DOE (Design of Experiments) optimizes parameters like pH and stoichiometry .

How does the alkyl chain length (e.g., decyl vs. shorter chains) influence the physicochemical and biological properties of imidazole-based amines?

Q. Advanced Research Focus

  • Lipophilicity : Longer chains (e.g., decyl) increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Biological Activity : Decyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to shorter analogs .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher melting points for longer-chain derivatives due to van der Waals interactions .

What computational tools are recommended for analyzing the intermolecular interactions of this compound in supramolecular assemblies?

Q. Advanced Research Focus

  • Crystal Structure Prediction (CSP) : Tools like MERCURY analyze packing motifs (e.g., π-π stacking of imidazole rings) .
  • Molecular Docking (AutoDock Vina) : Predict binding to biological targets (e.g., histamine receptors) using flexible ligand protocols.
  • Quantum Topology (QTAIM) : Identify non-covalent interactions (e.g., NH···O hydrogen bonds) in co-crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.